molecular formula C14H16N4O3 B3032451 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide CAS No. 1823184-01-5

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide

Cat. No. B3032451
M. Wt: 288.3 g/mol
InChI Key: WTSBOACMCUBSMH-SECBINFHSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have received significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminoarylketones with HCl gas in anhydrous conditions in the presence of chloroacetonitrile .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .


Chemical Reactions Analysis

The first step in the synthesis of quinazolinone derivatives is often the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone. This step is followed by a reaction with ammonia to give 2-amino-4(3H)-quinazolinone .


Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form. Its oxo-derivative, quinazolinone, is classified into three types according to the position and number of the carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : Research has shown that 4-oxo-quinazoline derivatives can be synthesized through various methods. Süsse and Johne (1985) described a synthesis route for (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids by cyclization of N-(2-aminobenzoyl)amino acids (Süsse & Johne, 1985).

Biological and Medicinal Applications

  • Antitubercular, Anti-HIV, and Antibacterial Properties : A study by Sulthana M.T et al. (2019) synthesized novel 4-oxo-quinazoline derivatives demonstrating potent activity against various bacteria and showing promise as antitubercular and anti-HIV agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).

  • Potential Antineurotic Activity : Danylchenko et al. (2016) investigated 4-aryl-5-oxo-quinazoline derivatives for their potential in treating male reproductive and erectile dysfunction, identifying them as non-toxic substances with antineurotic properties (Danylchenko, Drushlyak, & Kovalenko, 2016).

  • Antitumor and Anti-MAO Properties : Research by Markosyan et al. (2006) showed that certain 4-oxo-quinazoline derivatives have significant antitumor and anti-monoamine oxidase (MAO) activities (Markosyan et al., 2006).

  • Cytotoxic Activity : Deady et al. (2003) reported that some 4-oxo-quinazoline derivatives are potent cytotoxins against various cancer cell lines, with some demonstrating significant efficacy in vivo (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Anticonvulsant Activity : A study by Noureldin et al. (2017) synthesized new 4-quinazolinone derivatives, exhibiting good anticonvulsant activities, even surpassing some reference drugs (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).

  • Water-Soluble Analogues for Antitumor Agents : Bavetsias et al. (2002) worked on developing water-soluble analogues of a quinazolin-4-one antitumor agent, enhancing solubility and cytotoxicity (Bavetsias et al., 2002).

  • Selective Anticancer Activity : Abdel-Rahman (2006) reported the selective anticancer activity of certain 3-amino-quinazolin-4-one derivatives (Abdel-Rahman, 2006).

Future Directions

Quinazoline and quinazolinone derivatives continue to be an area of interest in medicinal chemistry due to their diverse pharmacological activities. Future research may focus on the development of novel derivatives with improved potency and selectivity for specific biological targets .

properties

IUPAC Name

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSBOACMCUBSMH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121633
Record name 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide

CAS RN

1823184-01-5
Record name 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823184-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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